3-Chloro-4-methoxy-1-methyl-1H-indazole

Overview

Description

Synthesis Analysis

The synthesis of 1H-indazole can be constructed by a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .Molecular Structure Analysis

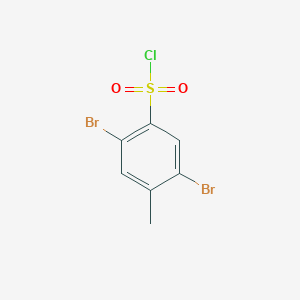

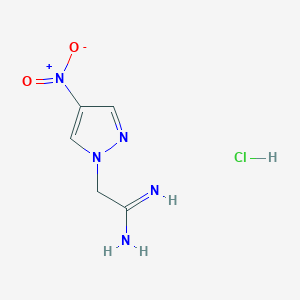

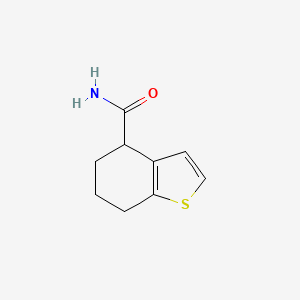

The molecular formula of 3-Chloro-4-methoxy-1-methyl-1H-indazole is C9H9ClN2O . The IUPAC name is 3-chloro-4-methoxy-1-methyl-indazole . The SMILES representation is CN1C2=C (C (=CC=C2)OC)C (=N1)Cl .Chemical Reactions Analysis

The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes . A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Physical And Chemical Properties Analysis

The physical form of 3-Chloro-4-methoxy-1-methyl-1H-indazole is a white to off-white solid . It has a molecular weight of 196.64 . The storage temperature is recommended to be at refrigerator conditions .Scientific Research Applications

Synthesis of Pharmacologically Active Derivatives

Indazole derivatives are pivotal in the synthesis of compounds with significant pharmacological activities. “3-Chloro-4-methoxy-1-methyl-1H-indazole” can serve as a precursor for synthesizing a variety of bioactive molecules. For instance, it can be used to create compounds that exhibit anti-inflammatory, antitumor, and antibacterial properties .

Anti-Inflammatory Agents

Indazole compounds have been identified as potent anti-inflammatory agents. Derivatives of “3-Chloro-4-methoxy-1-methyl-1H-indazole” may be synthesized and tested for their efficacy in reducing inflammation, potentially leading to the development of new anti-inflammatory medications .

Anticancer Activity

The indazole nucleus is a common feature in many anticancer drugs. By modifying “3-Chloro-4-methoxy-1-methyl-1H-indazole”, researchers can develop novel anticancer agents. These derivatives can be screened for their ability to inhibit the growth of cancer cells and may contribute to new therapies for various types of cancer .

Antimicrobial Applications

Indazole derivatives also display antimicrobial properties. “3-Chloro-4-methoxy-1-methyl-1H-indazole” can be utilized to create new antimicrobial agents that combat bacterial infections, addressing the growing concern of antibiotic resistance .

FGFR1 Inhibition for Cancer Therapy

The compound has shown promise as an inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1), which is implicated in the development and progression of certain cancers. Derivatives of “3-Chloro-4-methoxy-1-methyl-1H-indazole” have demonstrated good enzymatic inhibition and anti-proliferative activity, making them candidates for cancer therapy research .

Development of Tyrosine Kinase Inhibitors

“3-Chloro-4-methoxy-1-methyl-1H-indazole” derivatives can be designed to function as tyrosine kinase inhibitors. These inhibitors are crucial in targeted cancer therapies as they can interfere with specific enzymes that promote cell proliferation in cancerous cells .

Anti-HIV Research

Indazole derivatives have been explored for their potential use in anti-HIV medications. By creating compounds from “3-Chloro-4-methoxy-1-methyl-1H-indazole”, scientists can investigate new treatments for HIV, aiming to improve the efficacy and reduce the side effects of current therapies .

Neuroprotective Agents

Research into neurodegenerative diseases can benefit from indazole derivatives as well. “3-Chloro-4-methoxy-1-methyl-1H-indazole” might be used to synthesize compounds with neuroprotective properties, offering a pathway to discovering treatments for conditions like Alzheimer’s and Parkinson’s disease .

Mechanism of Action

Target of Action

Indazole derivatives, which include 3-chloro-4-methoxy-1-methyl-1h-indazole, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

It is known that indazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives , it is likely that this compound could influence multiple pathways. These could include pathways related to inflammation, cancer, and other diseases, with downstream effects on cell growth, immune response, and other cellular processes.

Pharmacokinetics

The compound’s molecular weight (19664 ) suggests that it may have favorable absorption and distribution characteristics. The impact of these properties on the compound’s bioavailability would depend on various factors, including its chemical stability and interactions with metabolic enzymes.

Result of Action

Based on the reported activities of indazole derivatives , potential effects could include modulation of enzyme activity, alteration of cellular signaling, and changes in gene expression. These effects could contribute to the compound’s potential therapeutic activities.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-4-methoxy-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZIECGZKLKWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methoxy-1-methyl-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1433102.png)

![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)

![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)

![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)

![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)

![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)